Medermycin

Catalog No.
S3351584
CAS No.
60227-09-0
M.F
C24H27NO8
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medermycin

CAS Number

60227-09-0

Product Name

Medermycin

IUPAC Name

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1

InChI Key

NYJGMJFBEVSQNN-CNRHASOASA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O

Description

Medermycin is a benzoisochromanequinone and a member of p-quinones.
Lactoquinomycin is a natural product found in Streptomyces rosa, Streptomyces, and other organisms with data available.

Medermycin is a naturally occurring antibiotic that belongs to the class of polyketides, specifically known for its efficacy against gram-positive bacteria. It is produced by certain strains of the bacterium Streptomyces and exhibits a complex chemical structure characterized by a bicyclic core and various functional groups, including a sugar moiety. The compound has garnered attention for its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains.

  • Polyketide Formation: The initial step involves the formation of a bicyclic intermediate through polyketide synthesis.
  • Ketoreduction and Cyclization: This intermediate undergoes ketoreduction, followed by cyclization and dehydration to yield chiral intermediates.
  • Enoyl Reduction: The chiral intermediate is further reduced to form 6-deoxy-dihydrokalafungin, which can then undergo a series of redox reactions to produce dihydrokalafungin and kalafungin.
  • Glycosylation: The final step involves attaching an angolosamine sugar moiety to kalafungin, resulting in the formation of medermycin .

Additionally, medermycin can participate in various synthetic reactions, including Michael addition and nucleophilic substitutions, leading to the formation of derivatives such as chimedermycins .

Medermycin exhibits significant biological activity, primarily as an antibiotic against gram-positive bacteria. Its mechanism of action includes inhibiting bacterial cell wall synthesis and disrupting cellular processes critical for bacterial survival. Studies have shown that medermycin can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha during inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Moreover, medermycin has been investigated for its ability to modulate immune responses and may hold promise in therapeutic areas beyond antibiotic use.

The synthesis of medermycin can be approached through various methods:

  • Natural Extraction: Medermycin is isolated from Streptomyces species through fermentation processes.
  • Chemical Synthesis: Total synthesis has been achieved using D-rhamnose derivatives and other synthetic routes such as Dötz benzannulation, which allows for the construction of the compound's complex structure in enantiomerically pure forms .
  • Semi-synthesis: Derivatives of medermycin can also be synthesized from simpler precursors through semi-synthetic methods, often employing reaction conditions that mimic natural biosynthetic pathways .

Medermycin's primary application lies in its use as an antibiotic against infections caused by resistant gram-positive bacteria. Its unique mechanism makes it a candidate for developing new antimicrobial agents. Additionally, due to its anti-inflammatory properties, medermycin may find applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune diseases.

Research has indicated that medermycin interacts with various biological targets within bacterial cells, leading to its antibacterial effects. Interaction studies have focused on:

  • Target Identification: Understanding the specific proteins or pathways affected by medermycin can provide insights into its mode of action.
  • Synergistic Effects: Investigating potential synergistic effects with other antibiotics could enhance its efficacy and broaden its application spectrum.
  • Resistance Mechanisms: Studies on bacterial resistance mechanisms against medermycin are crucial for developing strategies to counteract resistance .

Medermycin shares structural and functional similarities with several other compounds within the polyketide class. Here are some notable examples:

Compound NameSimilarityUniqueness of Medermycin
LuteomycinAntibiotic activityUnique bicyclic structure and sugar moiety attachment
LactoquinomycinStructural similarityDistinct biosynthetic pathway leading to specific derivatives
KalafunginPrecursor in biosynthesisMore potent activity against certain gram-positive bacteria
DihydrokalafunginIntermediate compoundSpecific modifications leading to enhanced biological activity

Medermycin's unique structural features and biosynthetic origins contribute to its distinct biological activities compared to these similar compounds.

Cloning and Heterologous Expression of the med Cluster in Streptomyces Systems

The complete med biosynthetic gene cluster was first cloned from Streptomyces sp. AM-7161 using a cosmid-based approach. Spanning approximately 30 kb, the cluster comprises 29 open reading frames (ORFs) responsible for polyketide assembly, post-PKS modifications, and angolosamine biosynthesis. Heterologous expression of the cosmid clone in Streptomyces coelicolor CH999 successfully yielded medermycin, confirming the cluster’s functional autonomy. This achievement underscored the feasibility of reconstituting complex biosynthetic pathways in heterologous hosts, albeit with challenges. For instance, cosmid vectors occasionally induce genetic instability in S. coelicolor, as demonstrated by Hutchings et al. (2016), where large DNA inserts disrupted chromosomal integrity. Despite this, the heterologous system enabled detailed mutagenesis studies, such as the functional complementation of med-ORF12, a ketoreductase critical for stereochemical control at C-3. Co-expression of med-ORF12 with actinorhodin early biosynthetic genes in S. coelicolor confirmed its role in enantioselective reduction, mirroring the activity of actVI-ORF1 in actinorhodin biosynthesis.

Discontinuous Organization of Minimal Polyketide Synthase Components

A striking feature of the med cluster is the atypical arrangement of its minimal PKS genes. Unlike most modular PKS systems, where acyl carrier protein (ACP), ketosynthase (KSα), and chain-length factor (KSβ) genes reside contiguously, the med cluster disperses these components across a 20 kb region. Specifically, med-ORF23 (encoding ACP) is physically separated from med-ORF1 (KSα) and med-ORF2 (KSβ), challenging conventional models of PKS operon organization. This discontinuity may reflect evolutionary genome rearrangements or regulatory mechanisms prioritizing transcriptional coordination over physical proximity. Functional studies confirmed that despite their scattered loci, these components collaboratively synthesize the medermycin aglycone, (3S,15R)-dehydrorabelomycin. The dispersed architecture contrasts sharply with the contiguous PKS clusters of related antibiotics like actinorhodin, suggesting divergent evolutionary trajectories for benzoisochromanequinone biosynthesis.

Angolosamine Biosynthetic Pathway Contiguity in C-Glycosylation

In contrast to the fragmented PKS genes, the angolosamine biosynthetic pathway within the med cluster exhibits remarkable contiguity. Six genes—med-ORF14 to med-ORF20—form an uninterrupted operon dedicated to synthesizing the deoxysugar angolosamine and its subsequent C-glycosidic attachment to the polyketide core. This operon includes enzymes for sugar precursor formation (med-ORF14: glucose-1-phosphate thymidylyltransferase), dehydration (med-ORF15: NAD-dependent dehydratase), and amination (med-ORF16: aminotransferase), culminating in med-ORF8, a glycosyltransferase mediating C-glycosylation. The spatial cohesion of these genes likely facilitates coordinated expression, ensuring efficient sugar biosynthesis and attachment. Notably, med-ORF8’s homology to canonical O-glycosyltransferases suggests convergent evolution of C-glycosylation machinery, a rarity in bacterial secondary metabolism. Comparative analysis with the fragmented sugar pathways of other aromatic polyketides highlights the med cluster’s evolutionary optimization for angolosamine production.

The pyran ring of medermycin contains two chiral centers (3S and 15R) essential for its biological activity. Ketoreductase Med-ORF12 plays a decisive role in establishing the 3S configuration through stereospecific reduction of a ketone intermediate. Functional studies utilizing a Med-ORF12-deficient mutant strain revealed complete abolition of medermycin production, with accumulation of two shunt products: 4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid (DDHK) and a dehydrated derivative [3] [5]. Reintroduction of Med-ORF12 restored medermycin biosynthesis, confirming its indispensability [3].

Comparative analysis with homologous ketoreductases in actinorhodin biosynthesis (ActVI-ORF1) demonstrated that Med-ORF12 shares a conserved NADPH-binding domain and catalytic triad (Ser-Tyr-Lys), indicative of its reductase function [5]. Structural modeling further revealed a substrate-binding pocket that enforces stereoselectivity by positioning the C3 ketone for pro-R hydride transfer from NADPH [3]. This mechanism ensures the trans (3S,15R) configuration observed in mature medermycin, which is critical for intercalation into bacterial DNA [5].

Oxidative Modifications During Pyran Ring Formation

The pyran ring’s formation involves sequential oxidative steps mediated by oxygenases encoded within the med gene cluster. Med-ORF7, a flavin-dependent monooxygenase, catalyzes the conversion of DDHK to 4,9-dihydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid (DHK) [4] [7]. This reaction introduces a hydroxyl group at C9, priming the molecule for subsequent cyclization.

A Baeyer-Villiger oxidation step, likely facilitated by Med-ORF6 (a homolog of ActVA-ORF6 in actinorhodin biosynthesis), generates an epoxide intermediate that undergoes nucleophilic attack by the C15 hydroxyl group [6] [7]. This non-enzymatic ring closure forms the tetracyclic skeleton characteristic of medermycin [1]. Recent studies on marine-derived analogs (e.g., strepoxepinmycin A) have demonstrated that alternative oxidative pathways can yield 5,10-oxepindione variants, highlighting the flexibility of post-polyketide synthase (PKS) tailoring in generating structural diversity [6].

Role of Med-ORF8 in C-Glycosyltransferase Activity

Medermycin’s C-glycosidic linkage to angolosamine (a 2,6-dideoxyhexose) is established by Med-ORF8, a glycosyltransferase with unique substrate specificity. Heterologous expression of the med cluster in Streptomyces coelicolor CH999 confirmed that Med-ORF8 is essential for attaching angolosamine to the aglycone core [7]. Unlike O-glycosyltransferases, Med-ORF8 catalyzes carbon-carbon bond formation between the anomeric carbon of NDP-angolosamine and the C11 position of the polyketide backbone [7] [8].

The angolosamine biosynthetic pathway involves six contiguous genes (med-ORF14 to med-ORF20) responsible for deoxygenation, transamination, and methylation [7]. Med-ORF8’s activity is coordinated with these steps, as demonstrated by the accumulation of non-glycosylated intermediates in med-ORF8 knockout strains [2] [7]. Structural analysis of Med-ORF8 revealed a GT-B fold with a conserved DXDD motif, which aligns the sugar donor and aglycone acceptor for nucleophilic attack at the C11 position [8].

Table 1: Key Enzymes in Medermycin Tailoring

EnzymeGeneFunctionCatalytic Features
Ketoreductasemed-ORF12Establishes 3S stereochemistryNADPH-dependent, conserved SYK triad
Monooxygenasemed-ORF7Hydroxylates C9 positionFlavin-dependent, regioselective
Glycosyltransferasemed-ORF8Catalyzes C-glycosidic linkage formationGT-B fold, DXDD motif

Michael addition reactions represent a fundamental approach in the chemical modification of medermycin, providing access to complex chimeric molecular architectures through nucleophilic attack on electron-deficient systems. The medermycin molecule, with its pyranonaphthoquinone core structure and molecular formula of C₂₄H₂₇NO₈ [1], serves as both a Michael donor and acceptor in various synthetic transformations.

The formation of chimeric medermycin derivatives has been extensively documented through non-enzymatic processes involving Michael addition followed by ketol condensation reactions [2]. These transformations primarily utilize the inherent electrophilic nature of the naphthoquinone moiety in medermycin, which can undergo nucleophilic attack at specific carbon centers. The process involves initial formation of enolate intermediates that subsequently participate in conjugate addition reactions with alpha-beta unsaturated carbonyl systems [3].

In the synthesis of chimedermycin derivatives, the key transformation involves the reaction between (+)-6-deoxy-dihydrokalafungin (DDHK), a biosynthetic intermediate, and medermycin itself [4]. This process proceeds through a Michael addition mechanism followed by a secondary nucleophilic addition, generating complex polycyclic frameworks. The reaction demonstrates the versatility of medermycin as a scaffold for constructing diverse molecular architectures.

Ketol condensation strategies have proven particularly effective in forming chimedermycin F through the reaction of demethylmenoxymycin B with butane-2,3-dione [4]. This transformation involves initial Michael addition of the nucleophilic component to the electrophilic ketone, followed by ketol condensation to form the key intermediate d. Subsequent hemiketalization yields the final chimedermycin F product with high efficiency.

The mechanism typically involves deprotonation to form an enolate, conjugate addition of the enolate to the alkene, and protonation of the resulting new enolate [3]. The primary driving force for these reactions is the formation of carbon-carbon single bonds (approximately 80 kcal/mol) while breaking carbon-carbon pi bonds (approximately 60 kcal/mol) [3].

Research has demonstrated that 2-hydroxy-1,4-naphthoquinones can participate in highly enantioselective Michael addition reactions with nitroalkenes, achieving excellent enantioselectivities ranging from 91-99% ee under optimized conditions [5]. These reactions proceed under mild conditions with low catalyst loading (1 mol%), demonstrating the synthetic utility of naphthoquinone systems in asymmetric synthesis.

One-Step Cyclization Reactions Under Mild Aqueous Conditions

One-step cyclization reactions represent a powerful strategy for constructing complex polycyclic frameworks from medermycin precursors under environmentally benign conditions. These transformations typically occur in aqueous media at physiological or near-physiological pH values, making them particularly attractive from both synthetic and biological perspectives.

The furofuran annulation strategy has emerged as a cornerstone methodology for pyranonaphthoquinone synthesis, involving the addition of 2-trimethylsilyloxyfuran to activated naphthoquinone substrates [6] [7]. This transformation proceeds through a one-step process under mild conditions, generating furonaphthofuran adducts that serve as key intermediates for further synthetic elaboration.

In the synthesis of medermycin analogues, the critical transformation involves the addition of 2-trimethylsilyloxyfuran to 2-acetyl-1,4-naphthoquinone derivatives under boron trifluoride etherate promotion [6]. This reaction proceeds efficiently at low temperatures, typically between -78°C and room temperature, generating the desired furonaphthofuran adducts in good yields.

Water-mediated cyclization reactions have been successfully employed in the synthesis of tetrahydro-beta-carbolines via Pictet-Spengler reactions, demonstrating the utility of aqueous conditions for constructing nitrogen-containing heterocycles [8]. These reactions proceed with high efficiency using catalytic amounts of trifluoroacetic acid in water, providing access to complex polycyclic structures with good diastereoselectivity.

The chimedermycin synthesis demonstrates remarkable efficiency in aqueous media, where medermycin and 4-hydroxyphenylpyruvic acid react in dimethyl sulfoxide/phosphate buffered saline (1:10) at room temperature to produce chimedermycin H in 50% yield [4]. This transformation highlights the compatibility of medermycin chemistry with aqueous environments.

Palladium-catalyzed cascade reactions have provided access to 2H-pyranonaphthoquinone structures through carbon-hydrogen bond activation followed by carbon-carbon coupling and intramolecular Tsuji-Trost reactions [9]. These transformations proceed under mild conditions, giving target naphthoquinones in moderate to good isolated yields (40-88%) with excellent functional group tolerance.

The unprecedented nature of these cyclization reactions lies in their ability to form multiple bonds simultaneously while maintaining high selectivity and efficiency. The reactions typically proceed through concerted mechanisms that minimize the formation of undesired side products, making them highly valuable for complex molecule synthesis.

Asymmetric cyclization strategies have been developed using organocatalytic approaches, where chiral bifunctional catalysts promote Michael addition followed by oxo-Michael cyclization sequences [10]. These reactions provide access to chiral pyranonaphthoquinone derivatives with high enantioselectivities and good functional group tolerance.

Lactone Hydrolysis-Mediated Precursor Activation

Lactone hydrolysis represents a critical activation strategy in medermycin chemistry, enabling the conversion of stable cyclic ester functionalities into reactive intermediates suitable for further synthetic transformations. This approach exploits the inherent strain and reactivity of lactone rings to generate nucleophilic species that can participate in subsequent bond-forming reactions.

The hydrolysis of medermycin with potassium hydroxide leads to the formation of demethylmenoxymycin B, a key intermediate for subsequent chemical modifications [4]. This transformation involves selective cleavage of the lactone ring while preserving the sensitive naphthoquinone and glycoside functionalities. The reaction proceeds under mild basic conditions, demonstrating the selective reactivity of the lactone moiety.

Lactone hydrolysis-mediated activation has been successfully employed in the synthesis of chimedermycin F, where demethylmenoxymycin B serves as a nucleophilic partner in subsequent ketol condensation reactions [4]. The hydrolysis product retains the necessary structural features for productive engagement in carbon-carbon bond-forming processes while gaining enhanced nucleophilicity through the generated carboxylate functionality.

The kinetics of lactone hydrolysis in medermycin systems demonstrate pH-dependent behavior, with optimal reaction rates observed under mildly basic conditions (pH 8.2) [4]. Under these conditions, the reaction reaches completion within 24 hours, providing efficient access to the activated precursor molecules. The use of sodium bicarbonate aqueous solution accelerates the transformation compared to phosphate buffered saline systems.

Enzymatic approaches to lactone hydrolysis have been investigated using esterases and lipases, providing complementary selectivity profiles to chemical hydrolysis methods [11]. These biocatalytic transformations often proceed under even milder conditions and can exhibit remarkable substrate selectivity, enabling selective modification of complex polyol substrates.

The stereochemical course of lactone hydrolysis in medermycin derivatives has been studied through detailed nuclear magnetic resonance analysis, revealing retention of configuration at the glycoside linkage and adjacent stereocenters [12]. This stereochemical integrity is crucial for maintaining the biological activity profiles of the resulting derivatives.

Reverse hydrolysis reactions, involving the reformation of lactone rings from hydroxy acid precursors, have been demonstrated using various cyclization conditions [11]. These transformations typically require activating agents such as carbodiimides or ATP-dependent enzymatic systems to drive the thermodynamically unfavorable ring closure.

The pH-dependence of lactone stability in medermycin systems has been systematically investigated, revealing enhanced stability under acidic conditions and increased hydrolysis rates under basic conditions [4]. This behavior is consistent with general ester hydrolysis mechanisms and provides important guidelines for synthetic planning and storage considerations.

Reaction ConditionsTime (hours)Yield (%)pH RangeTemperature (°C)
KOH/DMSO2485-908.225
NaHCO₃/PBS2480-857.2-7.425
Enzymatic (Lipase)4875-807.037
Spontaneous Hydrolysis12040-508.025

The synthetic utility of lactone hydrolysis extends beyond simple ring opening, as the generated hydroxy acid intermediates can undergo further transformations including lactonization under different conditions, amidation reactions, and metal-catalyzed coupling processes [13]. These secondary transformations provide access to diverse structural motifs while maintaining the core medermycin pharmacophore.

Mechanistic studies have revealed that lactone hydrolysis in medermycin proceeds through a tetrahedral intermediate, with rate-determining breakdown of this intermediate to form the final carboxylate product [11]. The reaction exhibits general base catalysis, with hydroxide ion serving as the primary nucleophile under basic conditions.

The thermodynamic parameters for lactone hydrolysis in medermycin have been determined through variable temperature studies, revealing favorable enthalpy changes but unfavorable entropy contributions [4]. These data provide important insights into the driving forces for these transformations and guide optimization of reaction conditions.

Computational studies have provided detailed mechanistic insights into lactone hydrolysis pathways, revealing the importance of hydrogen bonding networks in stabilizing transition states and intermediates [8]. These calculations have guided the development of improved synthetic protocols and catalyst designs for enhanced efficiency and selectivity.

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

457.17366682 g/mol

Monoisotopic Mass

457.17366682 g/mol

Heavy Atom Count

33

Wikipedia

Medermycin

Dates

Last modified: 02-18-2024
OKABE, TAKAYOSHI; NOMOTO, KUNIKO; FUNABASHI, HIROSHI; OKUDA, SHIGENOBU; SUZUKI, HIDEO; TANAKA, NOBUO; Lactoquinomycin, a novel anticancer antibiotic, Journal of Antibiotics, 198510, 1333-1336. DOI:10.7164/antibiotics.38.1333 PMID:3840792

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